molecular formula C8H5BrFNO B11876431 2-(Bromomethoxy)-3-fluorobenzonitrile

2-(Bromomethoxy)-3-fluorobenzonitrile

Cat. No.: B11876431
M. Wt: 230.03 g/mol
InChI Key: PBWVXWMARZQOGT-UHFFFAOYSA-N
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Description

2-(Bromomethoxy)-3-fluorobenzonitrile is an organic compound with the molecular formula C8H5BrFNO It is a derivative of benzonitrile, where the benzene ring is substituted with bromomethoxy and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethoxy)-3-fluorobenzonitrile typically involves the bromomethylation of 3-fluorobenzonitrile. One common method is to react 3-fluorobenzonitrile with bromomethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromomethyl ether.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethoxy)-3-fluorobenzonitrile can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethoxy group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include primary amines.

Scientific Research Applications

2-(Bromomethoxy)-3-fluorobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Bromomethoxy)-3-fluorobenzonitrile depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromomethoxy and fluorine groups can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethoxy)-3-fluorobenzonitrile
  • 2-(Methoxymethoxy)-3-fluorobenzonitrile
  • 2-(Bromomethoxy)-4-fluorobenzonitrile

Uniqueness

2-(Bromomethoxy)-3-fluorobenzonitrile is unique due to the presence of both bromomethoxy and fluorine substituents on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The bromomethoxy group can participate in nucleophilic substitution reactions, while the fluorine atom can influence the compound’s electronic properties and binding interactions.

Properties

Molecular Formula

C8H5BrFNO

Molecular Weight

230.03 g/mol

IUPAC Name

2-(bromomethoxy)-3-fluorobenzonitrile

InChI

InChI=1S/C8H5BrFNO/c9-5-12-8-6(4-11)2-1-3-7(8)10/h1-3H,5H2

InChI Key

PBWVXWMARZQOGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)OCBr)C#N

Origin of Product

United States

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